molecular formula C21H15FN2O3 B2801568 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922030-12-4

2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2801568
CAS No.: 922030-12-4
M. Wt: 362.36
InChI Key: XBSXFKYKLWVURK-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a type of dibenzoxazepine . Dibenzoxazepines are used in the treatment and/or prophylaxis of illnesses, and they are also used in the production of medicaments for treating and/or for the prophylaxis of diseases, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Various derivatives of similar compounds have been synthesized, showing significant anti-inflammatory activity. These derivatives are structured through specific chemical reactions and confirmed through NMR, IR, and Mass spectra techniques (Sunder & Maleraju, 2013).

  • Catalytic Enantioselective Reactions : Catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines have been reported, leading to the synthesis of chiral derivatives. This involves the use of diaryl prolinol as a chiral ligand and demonstrates the chemical flexibility of these compounds (Munck et al., 2017).

  • Solid Support Synthesis : Efficient assembly of dibenzo[b,f]oxazepin-11(10H)-ones using the SNAr methodology on solid support has been reported. This highlights the methodological advancements in synthesizing these compounds with excellent purity (Ouyang et al., 1999).

  • Polyfluorinated Analogues : Research on dibenz[b,f][1,4]oxazepines, focusing on their biological activities, led to the development of polyfluorinated analogues. These have been used as intermediates in the synthesis of psychotropic agents, illustrating their potential in pharmaceutical applications (Gerasimova et al., 1989).

  • Asymmetric Alkynylation : The asymmetric alkynylation of cyclic imines, specifically dibenzo[b,f][1,4]oxazepines, has been achieved, leading to the synthesis of optically active derivatives. This process shows the chemical diversity and potential of these compounds in creating enantioselective products (Ren et al., 2014).

  • Biomass-Involved Synthesis : An efficient method for assembling novel benzo-fused N-heterocycles, including derivatives of dibenzo[b,f]oxazepines, has been established using biomass-derived materials. This approach highlights the sustainability aspect in the synthesis of these compounds (Zhang et al., 2015).

  • Organocatalytic Asymmetric Reactions : Organocatalytic asymmetric reactions involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines have been developed, resulting in cyclic amines with chiral C-F stereocenters. This underscores the compound's relevance in medicinal chemistry due to its pharmacophoric properties (Li et al., 2019).

  • Synthesis of Coumarins Complemented by Quantum Chemical Studies : Coumarins synthesized from 4-hydroxycoumarin and related to dibenzo[b,f]oxazepines have been studied, including their structural and orbital characteristics through Density Functional Theory calculations. This provides insights into the quantum chemical aspects of these compounds (Al-Amiery et al., 2016).

  • Iodine-Mediated Cyclodesulfurization : The construction of dibenzo[d,f][1,3]oxazepine skeleton from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization has been explored. This shows the innovative approaches in synthesizing these compounds (Murata et al., 2021).

  • Concise and Efficient Synthesis Methods : Research has been conducted on efficient synthesis methods for various dibenzo[b,f]azepines and azocines. This includes exploring the SAR (structure-activity relationship) and molecular configurations, which are crucial for understanding the compound's bioactive potential (Quintero et al., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c22-14-7-5-13(6-8-14)11-20(25)23-15-9-10-18-16(12-15)21(26)24-17-3-1-2-4-19(17)27-18/h1-10,12H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSXFKYKLWVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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